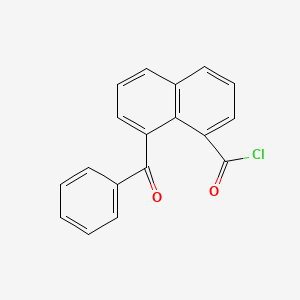![molecular formula C25H28O3 B12567092 2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) CAS No. 195301-80-5](/img/structure/B12567092.png)
2,2'-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is an organic compound characterized by the presence of hydroxyl and methyl functional groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) typically involves a multi-component reaction. One common method is the Knoevenagel-Michael cascade procedure, which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a catalyst such as 2-aminopyrazine . This reaction is carried out under mild conditions and results in the formation of the desired compound with high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the choice of catalysts and solvents can be optimized to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted phenols depending on the reagents used
科学研究应用
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用机制
The mechanism of action of 2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) involves its interaction with molecular targets through hydrogen bonding and π-π interactions. The hydroxyl groups can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2,2’-[(4-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol)
- 2,2’-[(3-Hydroxy-4-methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)
Uniqueness
2,2’-[(3-Hydroxyphenyl)methylene]bis(3,5,6-trimethylphenol) is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its reactivity and interaction with other molecules. This compound’s unique structure allows for specific applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
195301-80-5 |
|---|---|
分子式 |
C25H28O3 |
分子量 |
376.5 g/mol |
IUPAC 名称 |
2-[(3-hydroxyphenyl)-(2-hydroxy-3,4,6-trimethylphenyl)methyl]-3,5,6-trimethylphenol |
InChI |
InChI=1S/C25H28O3/c1-13-10-15(3)21(24(27)17(13)5)23(19-8-7-9-20(26)12-19)22-16(4)11-14(2)18(6)25(22)28/h7-12,23,26-28H,1-6H3 |
InChI 键 |
NFAYTNZXRQMYGT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1C)O)C(C2=CC(=CC=C2)O)C3=C(C=C(C(=C3O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


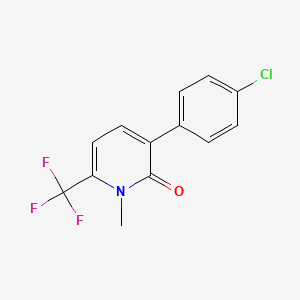
![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

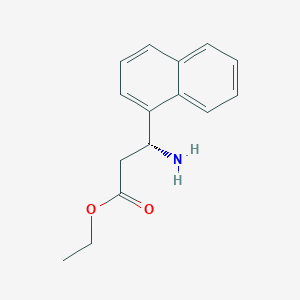

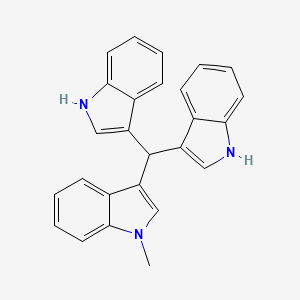
![N-[(E)-2-(1-methyl-3,4-dihydro-2H-pyrrol-1-ium-5-yl)ethenyl]aniline](/img/structure/B12567059.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)
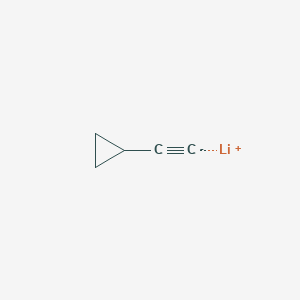
![1-Butanesulfonic acid, 4-[(2-methyl-2-undecyl-1,3-dioxan-5-yl)oxy]-](/img/structure/B12567083.png)
